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Compound of Interest

Compound Name:
5-Chloro-2,4-

difluorophenylacetonitrile

CAS No.: 1429422-26-3

Cat. No.: B1432692

Get Quote

Technical Master File: 5-Chloro-2,4-difluorophenylacetonitrile

Part 1: Executive Technical Summary
Compound Identity: 5-Chloro-2,4-difluorophenylacetonitrile CAS Registry Number:

1429422-26-3 Molecular Formula: C₈H₄ClF₂N

Strategic Relevance in Drug Discovery: 5-Chloro-2,4-difluorophenylacetonitrile serves as a

critical halogenated building block in the synthesis of next-generation anti-inflammatory and

antineoplastic agents. Its pharmacophore value lies in the unique electronic landscape

provided by the 2,4-difluoro-5-chloro substitution pattern. The fluorine atoms modulate

metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the chlorine atom at

the 5-position offers a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or

steric occlusion in enzyme active sites.

Most notably, this motif is a key intermediate in the synthesis of AZD9898, a potent oral

Leukotriene C4 Synthase (LTC4S) inhibitor developed for the treatment of asthma, where it
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enables high lipophilic ligand efficiency (LLE) and nanomolar potency.

Part 2: Physical Properties & Structural Analysis
The physical behavior of this compound is governed by the electron-withdrawing nature of the

halogen array, which increases the acidity of the benzylic protons relative to non-halogenated

analogues.

Table 1: Physicochemical Data Matrix
Property Value / Description Technical Note

Molecular Weight 187.57 g/mol
Monoisotopic Mass: 186.997

g/mol

Physical State
Pale yellow to white low-

melting solid or viscous oil

State is purity-dependent;

often oils upon crude isolation.

Melting Point Predicted: 40–50 °C

Experimental values rarely

published in open literature;

typically determined per batch.

Boiling Point
Predicted: ~260 °C at 760

mmHg

High boiling point necessitates

vacuum distillation for

purification.

Density Predicted: 1.4 ± 0.1 g/cm³
High density due to heavy

halogen atoms.

Solubility
Soluble in DCM, EtOAc,

MeCN, DMSO

Limited solubility in water;

hydrolyzes slowly in acidic

aqueous media.

Flash Point >110 °C (Closed Cup)
Standard handling for

combustible organics applies.

Structural Electronic Analysis
Benzylic Acidity: The ortho-fluorine (C2) and para-fluorine (C4) exert a strong inductive effect

(-I), significantly increasing the acidity of the methylene protons (
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-protons) next to the nitrile. This makes the compound highly reactive in alkylation reactions
using weak bases (e.g.,

).

Nucleophilic Susceptibility: The nitrile carbon is susceptible to hydrolysis, but the steric bulk

of the ortho-fluorine may retard the rate compared to non-substituted phenylacetonitriles.

Part 3: Synthesis & Experimental Protocol
Core Directive: The synthesis typically proceeds via nucleophilic substitution (

) of the corresponding benzyl halide.[1] The choice of solvent and catalyst is critical to suppress
elimination side products.[2]

Workflow Diagram: Synthesis from Benzyl Halide

5-Chloro-2,4-difluorobenzyl chloride
(Precursor)

Nucleophilic Substitution (SN2)
Solvent: EtOH/H2O or DMSO

Temp: 40-60°C

 + Reagent

NaCN / KCN
(Nucleophile)

Quench & Extraction
(DCM or EtOAc)

 Monitor TLC Purification
(Vac. Distillation or Recrystallization)

 Crude Oil 5-Chloro-2,4-difluorophenylacetonitrile
(Final Product)

 >98% Purity

Click to download full resolution via product page

Figure 1: Synthetic pathway for the cyanation of 5-chloro-2,4-difluorobenzyl chloride.

Detailed Protocol: Cyanation of Benzyl Chloride
Safety Warning: Cyanide salts are lethally toxic. All operations must be performed in a

functioning fume hood with a cyanide antidote kit available.

Reagent Preparation:

Dissolve Sodium Cyanide (NaCN) (1.2 equiv) in a minimal amount of water.

Dissolve 5-Chloro-2,4-difluorobenzyl chloride (1.0 equiv) in Ethanol (EtOH) or DMSO.

Note: DMSO accelerates the reaction but makes workup more aqueous-intensive.
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Reaction Initiation:

Add the cyanide solution dropwise to the benzyl chloride solution while maintaining the

temperature between 20–25 °C to prevent exotherms.

Heat the mixture to 50–60 °C for 4–6 hours. Monitor by TLC or HPLC for the

disappearance of the starting chloride.

Workup (Self-Validating Step):

Validation: Check pH. If acidic, HCN gas may evolve. Keep pH > 10 during initial quench.

Pour the reaction mixture into a saturated Ferrous Sulfate (FeSO₄) solution (to complex

excess cyanide) or dilute bleach (to oxidize cyanide), then dilute with water.

Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).

Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure.

Purification:

The crude product is often a yellow oil.

Method A (Distillation): High-vacuum distillation (0.1–0.5 mmHg) is preferred for high

purity.

Method B (Crystallization): If solid, recrystallize from Hexane/EtOAc.

Part 4: Analytical Characterization
To ensure scientific integrity, the isolated compound must be validated using the following

spectroscopic markers.

1. Proton NMR (

H NMR, 400 MHz, CDCl
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):

3.7–3.8 ppm (s, 2H): Characteristic singlet for the benzylic methylene group (

). The electronegative ring shifts this downfield relative to non-fluorinated analogues.

6.9–7.6 ppm (m, 2H): Aromatic protons. The splitting pattern will be complex (doublet of
doublets or multiplets) due to

coupling (

).

2. Fluorine NMR (

F NMR):

Expect two distinct signals corresponding to the C2 and C4 fluorines. The C4-F is typically

more shielded (upfield) than the C2-F due to resonance effects, though the C5-Cl will perturb

this.

3. Mass Spectrometry (GC-MS / LC-MS):

Molecular Ion (

): 187 (for

Cl) and 189 (for

Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.

Fragment Ions: Loss of

(M-26) is a common fragmentation pathway.

Part 5: Handling & Safety (SDS Summary)
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Hazard Class GHS Category Statement

Acute Toxicity (Oral) Category 3

H301: Toxic if swallowed.

(Nitrile metabolism releases

cyanide).

Acute Toxicity (Dermal) Category 4
H312: Harmful in contact with

skin.

Skin/Eye Irritation Category 2
H315/H319: Causes skin and

serious eye irritation.

Storage Protocol:

Store at 2–8 °C (Refrigerated).

Keep under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile to

the amide/acid by atmospheric moisture.

Segregate from strong oxidizers and acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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